2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime
Overview
Description
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a naphthalene ring, an acetaldehyde group, and an O-methyloxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime typically involves multiple steps. One common method starts with the nitration of naphthalene to produce 1-nitronaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the acetaldehyde group, forming 2-(1-nitro-2-naphthyl)acetaldehyde. Finally, the O-methyloxime group is introduced through a reaction with methoxyamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 2-(1-amino-2-naphthyl)acetaldehyde O-methyloxime.
Reduction: Formation of 2-(1-nitro-2-naphthyl)ethanol O-methyloxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetaldehyde and O-methyloxime groups may also play roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-nitro-2-naphthyl)acetaldehyde: Lacks the O-methyloxime group.
2-(1-amino-2-naphthyl)acetaldehyde O-methyloxime: Contains an amino group instead of a nitro group.
2-(1-nitro-2-naphthyl)ethanol O-methyloxime: Contains an alcohol group instead of an aldehyde group.
Uniqueness
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime is unique due to the presence of both the nitro and O-methyloxime groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-methoxy-2-(1-nitronaphthalen-2-yl)ethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-14-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15(16)17/h2-7,9H,8H2,1H3/b14-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMMXDRJZGIIMU-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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